molecular formula C6H6N4O B114549 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one CAS No. 146950-69-8

1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No. B114549
M. Wt: 150.14 g/mol
InChI Key: SCLGOVDJVLNCCF-UHFFFAOYSA-N
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Description

“1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one” is a nitrogen-containing fused bicyclic hetero-aromatic compound . These types of compounds are found in many biologically active compounds and have shown a broad range of biological activities .


Synthesis Analysis

The synthesis of nitrogen heterocycles like “1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one” has been receiving significant attention in the synthetic chemistry community. Various chemosynthetic methodologies have been used, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations .


Molecular Structure Analysis

The molecular formula of “1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one” is CHN. The average mass is 134.139 Da and the monoisotopic mass is 134.059250 Da .


Chemical Reactions Analysis

The imidazo[1,2-a]pyridines are reported to show anticancer activities against breast, prostate, and lung cancer lines . Different methods have been reported for the synthesis of imidazo[1,2-a]pyridines in the presence of various catalysts and reaction conditions .

Scientific Research Applications

Synthesis and Potential Anticancer Agents

1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one has been explored in the synthesis of potential anticancer agents. The compound and its derivatives, like imidazo[4,5-c]pyridines, have shown mitotic inhibition and significant antitumor activity in mice. These compounds have been synthesized via various routes, highlighting their potential in cancer research and treatment (Temple et al., 1987).

Chemical Synthesis and Rearrangement

The compound has been involved in studies focusing on chemical synthesis and rearrangement. For instance, in one study, the unexpected synthesis of 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one was observed during an attempt to synthesize a different compound, demonstrating its potential in diverse chemical reactions and studies (Wright, 1976).

Antimicrobial and Anticancer Activity

Novel derivatives of 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one have been synthesized and tested for their antimicrobial and anticancer activities. These studies are crucial for developing new therapeutic agents against various bacterial infections and cancers (Banda et al., 2016).

Vibrational Spectra and Molecular Structure Analysis

Research has been conducted to determine the molecular structure and vibrational energy levels of 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives using density functional theory. These studies provide insight into the compound's physical and chemical properties, essential for further application in various fields (Lorenc et al., 2008).

Anticoagulant Activity

Some derivatives of 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one have been designed and synthesized as potential anticoagulant agents. Their anticoagulant abilities have been tested in canine blood, contributing to the development of new medical treatments (Yang et al., 2015).

Future Directions

The future directions for “1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry could be a potential future direction .

properties

IUPAC Name

1-amino-3H-imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-10-5-1-2-8-3-4(5)9-6(10)11/h1-3H,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLGOVDJVLNCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GC Wright - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
In a study of the synthesis (unsuccessful) of pyrido[3,4‐e]‐as‐triazino‐3 (4H)one (6), the acidification of 2‐(3‐amino‐4‐pyridyl)hydrazinecarboxylate hydrochloride (8) unexpectedly …
Number of citations: 9 onlinelibrary.wiley.com
ML Curtin, SK Davidsen, HR Heyman… - Journal of medicinal …, 1998 - ACS Publications
Studies conducted with the goal of discovering a second-generation platelet-activating factor (PAF) antagonist have identified a novel class of potent and orally active antagonists which …
Number of citations: 42 pubs.acs.org
KI Kobrakov, AG Ruchkina… - Chemistry of Heterocyclic …, 2003 - search.ebscohost.com
CHC-1/99, pp Page 1 Chemistry of Heterocyclic Compounds, Vol. 39, No. 3, 2003 METHODS FOR THE SYNTHESIS OF HYDRAZINOPYRIDINES AND SOME OF THEIR …
Number of citations: 6 search.ebscohost.com

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